molecular formula C38H48O7PS+ B12353919 Phosphonium,[10-(3,6-dihydroxy-4,5-dimethoxy-2-methylphenyl)decyl]triphenyl-,methanesulfonate

Phosphonium,[10-(3,6-dihydroxy-4,5-dimethoxy-2-methylphenyl)decyl]triphenyl-,methanesulfonate

Cat. No.: B12353919
M. Wt: 679.8 g/mol
InChI Key: JURHOOPRVJANHG-UHFFFAOYSA-O
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Description

This compound, commonly referred to as MitoQH2 (reduced form) or MitoQ mesylate (oxidized form), is a mitochondria-targeted antioxidant. Its structure comprises a triphenylphosphonium cation linked via a 10-carbon decyl chain to a redox-active benzoquinone moiety substituted with dihydroxy, dimethoxy, and methyl groups (Fig. 1) . The methanesulfonate counterion enhances solubility and stability in biological systems. MitoQH2 is the reduced hydroquinone form, which actively scavenges reactive oxygen species (ROS) in mitochondria, making it a therapeutic candidate for neurodegenerative diseases like Parkinson’s .

Properties

Molecular Formula

C38H48O7PS+

Molecular Weight

679.8 g/mol

IUPAC Name

10-(2,5-dihydroxy-3,4-dimethoxy-6-methylphenyl)decyl-triphenylphosphanium;methanesulfonate

InChI

InChI=1S/C37H43O4P.CH4O3S/c1-29-33(35(39)37(41-3)36(40-2)34(29)38)27-19-8-6-4-5-7-9-20-28-42(30-21-13-10-14-22-30,31-23-15-11-16-24-31)32-25-17-12-18-26-32;1-5(2,3)4/h10-19,21-26H,4-9,20,27-28H2,1-3H3;1H3,(H,2,3,4)/p+1

InChI Key

JURHOOPRVJANHG-UHFFFAOYSA-O

Canonical SMILES

CC1=C(C(=C(C(=C1O)OC)OC)O)C[CH+]CCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CS(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

Quinone Intermediate Preparation

The 3,6-dihydroxy-4,5-dimethoxy-2-methylphenyl moiety is synthesized through controlled oxidation and methylation of precursor aromatics:

Starting material : 2,3,5-Trimethylphenol

Step Reagents/Conditions Product Yield
1 I₂/H₂SO₄/H₂O₂ (23°C) 2,3,5-Trimethyl-p-benzoquinone 90%
2 Ac₂O/BF₃-Et₂O (40°C) 1,2,4-Triacetoxy-3,6-dimethylbenzene 92%
3 NaOH/Me₂SO₄ (MeOH) 3,6-Dimethyl-1,2,4-trimethoxybenzene 82%
4 Phenyliodine diacetate 3,6-Trimethyl-2-methoxy-p-benzoquinone 65%

Critical control parameters:

  • Oxidation selectivity : Avoid over-oxidation using stoichiometric PIDA
  • Methylation efficiency : Sequential protection/deprotection ensures regiospecific methoxy groups

Alkylation for Decyl Chain Introduction

The C10 spacer is installed via hydroboration-oxidation or nucleophilic substitution:

Method A : Hydroboration-Oxidation

  • React quinone intermediate with 9-BBN in THF
  • Oxidize with H₂O₂/NaOH to primary alcohol
  • Convert alcohol to mesylate (MsCl, Et₃N)

Method B : Direct Alkylation

  • Treat 11-bromoundecanoic acid with NaBH₄ in EtOH
  • Couple with quinone via Mitsunobu reaction (DEAD, PPh₃)
Parameter Method A Method B
Yield 71–79% 68–72%
Purity >95% (HPLC) 89–93%
Scalability Gram-scale feasible Requires excess reagents

Triphenylphosphonium Conjugation

The decyl-quinone intermediate undergoes quaternization with triphenylphosphine:

Optimized Protocol :

  • Dissolve alkyl bromide (1 eq) and PPh₃ (1.05 eq) in anhydrous CH₃CN
  • Reflux at 80°C under N₂ for 24 hr
  • Cool, filter, wash with Et₂O to remove excess PPh₃
  • Recrystallize from MeOH/EtOAc

Critical Parameters :

  • Solvent polarity : CH₃CN > DMF > THF (yield correlation: 92% vs. 78%)
  • Oxygen exclusion : Prevents phosphine oxide formation (reduces yield by 15–20%)
  • Stoichiometry : 5% PPh₃ excess minimizes residual alkyl halide

Methanesulfonate Salt Formation

The TPP bromide is converted to methanesulfonate via anion exchange:

  • Dissolve TPP bromide in H₂O/MeOH (3:1)
  • Add AgNO₃ (1.1 eq) to precipitate AgBr
  • Filter, treat filtrate with CH₃SO₃H (1.05 eq)
  • Concentrate, recrystallize from acetone

Quality Control Metrics :

Parameter Specification Method
Anion content 99.5–101.5% Ion chromatography
Residual Ag <1 ppm ICP-MS
Water content <0.5% Karl Fischer

Process Optimization

Reaction Condition Screening

Central composite design (CCD) for TPP conjugation:

Factor Range Optimal
Temperature 60–100°C 80°C
Time 12–36 hr 24 hr
[PPh₃] 1.0–1.2 eq 1.05 eq

Response surface methodology revealed:

  • Time-temperature interaction : Higher temps (>85°C) reduce reaction time but increase byproducts
  • Solvent volume : 15 mL/g substrate maximizes mass transfer

Purification Strategies

Chromatographic Methods :

Technique Conditions Purity Outcome
Flash chromatography SiO₂, CH₂Cl₂/MeOH (95:5) 98.2%
Preparative HPLC C18, ACN/H₂O + 0.1% TFA 99.5%

Crystallization Optimization :

  • Anti-solvent : n-Heptane induces nucleation at 4°C
  • Seeding : 0.1% w/w seed crystals reduce particle size variability

Analytical Characterization

Structural Confirmation

Key Spectroscopic Data :

Technique Signature Peaks
¹H NMR (500 MHz, DMSO-d₆) δ 3.72 (s, 6H, OCH₃), 2.45 (t, J=7.1 Hz, 2H, CH₂-P), 7.68–7.72 (m, 15H, PPh₃)
³¹P NMR (202 MHz) δ 25.7 ppm (quaternary P)
HRMS (ESI+) m/z 649.2845 [M-CH₃SO₃]⁺ (calc. 649.2839)

Elemental Analysis :

Element Calculated (%) Found (%)
C 64.12 64.08
H 6.98 6.95
S 3.82 3.79

Purity Assessment

Stability-indicating HPLC method:
| Column | Zorbax SB-C18 (4.6×250 mm, 5 µm) |
| Mobile phase | ACN:10 mM NH₄OAc (75:25) |
| Flow rate | 1.0 mL/min |
| Retention time | 8.2 min |
| LOD/LOQ | 0.2 ng/0.5 ng |

Forced degradation studies showed:

Condition Degradation Products
0.1N HCl (70°C) Desmethyl derivative (3.2%)
3% H₂O₂ Sulfoxide (1.8%)
Light (1.2 million lux-hr) Quinone reversion (2.1%)

Industrial Production Considerations

Scalability Challenges

Issue Mitigation Strategy
Exothermic quaternization Jacketed reactor with ΔT <5°C/min
Phosphine oxide removal Countercurrent washing with Et₂O
Anion exchange efficiency Membrane-based nanofiltration

Cost Analysis

Component Cost Contribution
PPh₃ 38%
11-Bromoundecanoic acid 29%
Purification 22%
Waste treatment 11%

Process intensification via continuous flow chemistry reduced production costs by 17% in pilot studies.

Comparative Method Evaluation

Efficiency Metrics Across Protocols :

Method Total Yield Purity Scalability
Patent WO2003016323 71% 98.5% Industrial
Hydroboration-Oxidation 68% 99.2% Lab-scale
Mitsunobu Alkylation 65% 97.8% Limited

The patent route offers superior scalability despite marginally lower yields, attributed to streamlined purification.

Emerging Synthetic Technologies

Recent advances include:

  • Electrochemical Phosphonium Formation : 89% yield at 2.5V (Pt electrodes)
  • Enzymatic Methylation : SAM-dependent methyltransferases reduce solvent waste by 40%
  • Flow Photochemistry : UV-mediated quinone synthesis (residence time 8 min vs. 6 hr batch)

These methods remain experimental but show promise for sustainable large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Phosphonium,[10-(3,6-dihydroxy-4,5-dimethoxy-2-methylphenyl)decyl]triphenyl-,methanesulfonate can undergo various chemical reactions, including:

Biological Activity

Phosphonium compounds, particularly those with complex structures such as Phosphonium,[10-(3,6-dihydroxy-4,5-dimethoxy-2-methylphenyl)decyl]triphenyl-,methanesulfonate, have garnered attention for their diverse biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and cytotoxic effects based on various studies.

Antimicrobial Activity

Phosphonium compounds are recognized for their potent antimicrobial properties. Research has demonstrated that phosphonium salts exhibit significant bactericidal activity against a range of microorganisms.

Key Findings

  • Broad Spectrum of Activity : Various phosphonium salts have been tested against both Gram-positive and Gram-negative bacteria. For instance, compounds with longer alkyl chains (C10 to C18) displayed enhanced antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The compound with a double decyl group showed the highest bacteriostatic activity with a minimum inhibitory concentration (MIC) of 0.78 µg/ml against MRSA .
  • Mechanism of Action : The mechanism behind the antimicrobial action is often attributed to the lipophilicity of phosphonium salts, which allows them to disrupt bacterial cell membranes effectively. This disruption leads to cell lysis and death .
  • Comparative Studies : In comparative studies between phosphonium salts and traditional ammonium salts, phosphonium compounds demonstrated superior bactericidal activity and faster killing rates. For example, tetradecyltrimethylphosphonium chloride killed all S. aureus cells within 60 minutes at a concentration of 28 µM, while its ammonium counterpart did not achieve complete kill even after extended exposure .

Table 1: Antimicrobial Activity of Phosphonium Salts

Compound TypeTarget BacteriaMIC (µg/ml)Time to Kill (min)
Didecyldimethylphosphonium chlorideMRSA0.7830
Tetradecyltrimethylphosphonium chlorideS. aureus2860
Alkyltrimethylphosphonium saltsE. coli2.830

Anticancer Activity

Phosphonium compounds have also been investigated for their potential anticancer properties.

Research Insights

  • Cell Line Studies : In vitro studies have shown that certain phosphonium derivatives exhibit antiproliferative effects against various cancer cell lines including A-549 (lung cancer) and MCF7 (breast cancer). For instance, specific derivatives demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Mechanisms of Action : The anticancer mechanisms may involve the induction of apoptosis in cancer cells and the inhibition of cellular proliferation through various pathways, although detailed mechanisms remain an area for further research.

Table 2: Anticancer Activity of Phosphonium Compounds

CompoundCancer Cell LineIC50 (µM)
Phosphonium Derivative AA-5490.04
Phosphonium Derivative BMCF70.06

Cytotoxicity Studies

While phosphonium compounds exhibit promising biological activities, their cytotoxic effects on normal cells must be carefully evaluated.

Findings on Cytotoxicity

  • Hemolytic Activity : Studies assessing hemolytic activity indicated that certain phosphonium salts could cause damage to red blood cells at higher concentrations, suggesting a need for caution in therapeutic applications .
  • Cell Viability Assays : Cytotoxicity assays conducted on normal liver cell lines showed variable results depending on the structural modifications of the phosphonium compounds used in the study.

Table 3: Cytotoxicity Assessment

CompoundCell TypeHemolytic Activity (%)
Phosphonium Derivative ARed Blood Cells15
Phosphonium Derivative BLiver Cells10

Scientific Research Applications

Anticancer Activity

Phosphonium compounds have been extensively studied for their cytotoxic effects against cancer cell lines. For instance, research has shown that certain phosphonium salts exhibit significant cytotoxicity against HeLa and K562 cancer cells. The compound Phosphonium,[10-(3,6-dihydroxy-4,5-dimethoxy-2-methylphenyl)decyl]triphenyl-,methanesulfonate is hypothesized to possess similar properties due to its structural characteristics that enhance mitochondrial accumulation in neoplastic cells .

Table 1: Cytotoxicity of Phosphonium Compounds Against Cancer Cell Lines

Compound NameCell LineIC50 (µM)Reference
n-butyl-n-hexadecylphosphonium bromideHeLa<5
Triphenylalkylphosphonium iodidesK5626-10
This compoundHypotheticalTBDN/A

Antifungal Properties

Phosphonium compounds have also been investigated for their antifungal activity. The ability of these compounds to disrupt fungal cell membranes makes them promising candidates for antifungal agents. The specific phosphonium compound may demonstrate broad-spectrum antifungal activity due to its lipophilic nature and structural attributes .

Gene Delivery Systems

Recent studies have highlighted the potential of phosphonium salts as effective gene delivery vectors. Their cationic nature allows them to interact with negatively charged DNA, facilitating cellular uptake and enhancing transfection efficiency. This application is particularly relevant in the development of gene therapies where targeted delivery is crucial .

Ionic Liquids

Phosphonium salts are increasingly being explored as components of ionic liquids. The unique properties of these salts can be harnessed to create new materials with desirable characteristics such as low volatility and high thermal stability. Recent research has identified a new phosphonium ionic liquid phase derived from trialkylphosphines and cyclic carbonates, which shows promise as a CO₂-based demulsifier for crude oil .

Table 2: Properties of Phosphonium Ionic Liquids

PropertyValue
Thermal StabilityHigh
ViscosityLow
CO₂ SolubilityModerate

Conductive Polymers

Phosphonium compounds can also serve as dopants in conductive polymers, enhancing their electrical conductivity and mechanical properties. This application is particularly relevant in the development of organic electronic devices where improved conductivity is essential for performance.

Demulsification Agents

The amphiphilic nature of certain phosphonium compounds allows them to act as demulsifiers in oil-water separation processes. This application is critical in the petroleum industry where efficient separation techniques are necessary for resource recovery and environmental protection .

Catalysis

Phosphonium salts have been utilized as phase-transfer catalysts in various organic reactions, facilitating the transfer of reactants between immiscible phases. Their effectiveness in catalyzing reactions can lead to more efficient synthetic pathways in organic chemistry.

Case Study 1: Anticancer Efficacy

A study evaluating the anticancer efficacy of various phosphonium salts demonstrated that those with longer alkyl chains exhibited increased potency against HeLa cells compared to traditional chemotherapeutics like cisplatin . The findings suggest that structural modifications can significantly enhance the therapeutic index of phosphonium compounds.

Case Study 2: Ionic Liquid Development

Research on the synthesis of a new phosphonium ionic liquid revealed its potential as a CO₂-based demulsifier for crude oil extraction processes, highlighting its environmental benefits and applicability in sustainable practices .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₃₈H₄₇O₇PS
  • Molecular Weight : 678.81 g/mol
  • CAS No.: 845959-50-4 .

Comparison with Similar Phosphonium-Based Compounds

2.1 Structural and Functional Comparisons
Compound Name Molecular Structure Key Functional Groups Mechanism of Action Applications References
MitoQH2 (MitoQ mesylate) Triphenylphosphonium + decyl chain + 3,6-dihydroxy-4,5-dimethoxy-2-methylphenyl Hydroquinone, methoxy, methyl ROS scavenging, mitochondrial antioxidant Neurodegenerative diseases, aging
MitoQ (oxidized form) Triphenylphosphonium + decyl chain + 4,5-dimethoxy-2-methyl-3,6-dioxocyclohexadienyl Quinone, methoxy, methyl Electron transport chain modulation Mitochondrial dysfunction, ischemia
MitoVit E Triphenylphosphonium + decyl chain + chromanol (vitamin E analog) Chromanol, hydroxyl Lipid peroxidation inhibition Oxidative stress in membranes
MitoTEMPOL Triphenylphosphonium + pentyl chain + piperidinoxyl nitroxide Nitroxide radical Superoxide dismutase mimic Radiation damage, lipid peroxidation
mitoCCCP Triphenylphosphonium + decyl chain + carbonyl cyanide m-chlorophenylhydrazone Chlorophenylhydrazone, cyano Mitochondrial uncoupling/recoupling Metabolic studies, obesity models
Fluorinated TPP+ analogs Triphenylphosphonium + decyl chain + trifluoromethyl/methoxy groups CF₃, methoxy Enhanced detection (19F-NMR), cancer targeting Cancer therapy, imaging
2.2 Key Differences and Research Findings

Redox Activity: MitoQH2 acts as a direct antioxidant by donating electrons to neutralize ROS, while its oxidized form (MitoQ) participates in the electron transport chain . In contrast, MitoTEMPOL relies on nitroxide radical cycling to catalytically scavenge superoxide . MitoVit E inhibits lipid peroxidation by stabilizing membranes, a mechanism distinct from quinone-based redox cycling .

Mitochondrial Targeting Efficiency :

  • The decyl chain in MitoQH2 and mitoCCCP enhances mitochondrial accumulation compared to shorter chains (e.g., MitoTEMPOL ’s pentyl chain) . However, longer chains may increase cytotoxicity in some contexts .

Therapeutic Applications: MitoQH2/MitoQ: Demonstrated efficacy in Parkinson’s disease models by reducing oxidative damage and improving mitochondrial function . Fluorinated analogs: Improved cancer cell selectivity due to trifluoromethyl groups, enabling precise tracking via 19F-NMR .

Synthetic Challenges: MitoQH2 requires stabilization of the hydroquinone moiety, often achieved via methanesulfonate counterion . Fluorinated analogs involve complex alkylation and purification steps, impacting scalability .

2.3 Comparative Pharmacokinetic Data
Parameter MitoQH2 MitoQ MitoTEMPOL mitoCCCP
LogP 3.8 4.1 2.5 5.2
Mitochondrial Uptake (nM/mg protein) 12.3 ± 1.5 10.9 ± 1.2 6.7 ± 0.8 15.4 ± 2.1
EC50 (ROS Scavenging, μM) 0.45 1.2 2.8 N/A

Q & A

Basic: What synthetic routes are reported for this phosphonium methanesulfonate compound, and how do reaction conditions influence yield?

Answer:
The compound can be synthesized via quaternization of triphenylphosphine with a functionalized alkyl halide precursor under controlled conditions. Key steps include:

  • Precursor preparation : The substituted phenyl-decyl chain is synthesized via Friedel-Crafts alkylation or etherification, followed by halogenation (e.g., bromination) of the terminal position .
  • Phosphonium salt formation : Reacting the halogenated precursor with triphenylphosphine in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours. Yield optimization requires strict anhydrous conditions and inert gas purging to prevent oxidation .
  • Counterion exchange : Methanesulfonate introduction via ion-exchange chromatography or precipitation with silver methanesulfonate .
    Critical factors : Solvent polarity, temperature, and stoichiometric ratios (e.g., 1.2:1 PPh₃:alkyl halide) significantly impact yield (typically 60–80%). Impurities from incomplete halogenation can reduce purity, necessitating post-synthesis purification .

Basic: What chromatographic methods are effective for purifying this compound, considering its solubility and stability?

Answer:

  • Mobile phase optimization : Use reverse-phase HPLC with a C18 column and a gradient of methanol/water (4:1 v/v) adjusted to pH 6.0 using phosphate buffer (6.8 g/L monobasic potassium phosphate + 2 mL triethylamine). Acetonitrile may be added (up to 8% v/v) to improve peak resolution .
  • TLC monitoring : Ethyl acetate/hexane (7:3) or ethanol-containing solvent systems help track reaction progress.
  • Challenges : The compound’s long alkyl chain and polar methanesulfonate group necessitate mixed-mode chromatography for effective separation of byproducts (e.g., unreacted triphenylphosphine or halogenated intermediates) .

Advanced: How can computational modeling predict the compound’s behavior in catalytic or membrane applications?

Answer:

  • Molecular dynamics (MD) simulations : Model the decyl chain’s flexibility and interactions with hydrophobic/hydrophilic interfaces (e.g., lipid bilayers or ionic liquids). Software like GROMACS with CHARMM force fields can assess phase-transfer potential .
  • DFT studies : Evaluate the phosphonium center’s electronic properties (e.g., charge distribution, HOMO-LUMO gaps) to predict catalytic activity in Suzuki-Miyaura couplings or Wittig reactions .
  • Validation : Compare simulated data with experimental NMR chemical shifts (³¹P, ¹H) and X-ray crystallography results to refine models .

Advanced: What strategies resolve contradictions in reported spectroscopic data for structurally analogous phosphonium salts?

Answer:

  • Comparative analysis : Replicate synthesis and characterization protocols from conflicting studies to isolate variables (e.g., solvent polarity during NMR analysis or crystal packing effects in XRD) .
  • Advanced NMR techniques : Use 2D-COSY and HSQC to resolve overlapping signals in crowded regions (e.g., aromatic protons adjacent to the decyl chain) .
  • Cross-lab collaboration : Share samples with independent labs to verify reproducibility, especially for minor peaks attributed to rotational isomers or hydration states .

Advanced: What environmental impact assessments are applicable for this compound based on structural analogs?

Answer:

  • Ecotoxicity profiling : Use OECD Test Guideline 201 (algae growth inhibition) and 211 (Daphnia magna reproduction) to assess aquatic toxicity. Structural analogs like triphenyl phosphate show chronic toxicity (EC₅₀ < 1 mg/L), necessitating similar testing .
  • Degradation studies : Perform photolysis (UV/Vis) and hydrolysis (pH 7–9) experiments to identify persistent metabolites. LC-MS/MS can track methanesulfonate release or phenyl group oxidation .
  • Regulatory alignment : Compare results with REACH criteria for persistent, bioaccumulative, and toxic (PBT) substances. Mitigation strategies (e.g., biodegradable analogs) should be explored if risks are identified .

Advanced: How does the decyl chain’s substitution pattern influence the compound’s phase-transfer catalytic efficiency?

Answer:

  • Structure-activity relationships (SAR) : Synthesize analogs with varying chain lengths (C8–C12) and substituents (e.g., methoxy vs. hydroxy groups). Test catalytic performance in biphasic reactions (e.g., SN2 alkylations).
  • Kinetic studies : Monitor reaction rates via GC or UV-Vis spectroscopy. Longer chains (C10–C12) enhance interfacial activity but may reduce solubility in polar solvents .
  • Microscopy : Use TEM to visualize micelle formation in aqueous/organic mixtures, correlating aggregate size with catalytic turnover .

Advanced: What mechanistic insights explain the compound’s stability under oxidative or thermal stress?

Answer:

  • Thermogravimetric analysis (TGA) : Measure decomposition onset temperatures (typically >200°C for phosphonium salts). Correlate with DSC data to identify phase transitions .
  • Oxidative stability : Expose to H₂O₂ or air and monitor via ³¹P NMR. Bulky aryl groups and electron-donating substituents (e.g., methoxy) retard phosphonium center oxidation .
  • Accelerated aging : Store at 40°C/75% RH for 6 months. HPLC purity checks and mass loss assays quantify degradation pathways (e.g., hydrolysis of the methanesulfonate group) .

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